3-benzyl-2-((4-nitrobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . It has various substituents, including a benzyl group, a nitrobenzyl group, and a propyl group. The presence of these groups could potentially influence the compound’s properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the quinazoline core and the addition of the various substituents. The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be complex. The quinazoline core is a bicyclic structure, and the various substituents will add additional complexity. The presence of the nitro group on the benzyl substituent could potentially introduce interesting electronic effects .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various substituents. For example, the nitro group is electron-withdrawing, which could make the benzyl ring more susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity, potentially affecting its solubility in various solvents .Scientific Research Applications
Chemical and Spectral Study of Quinazolines
A study by Thakkar and Patel (1969) explored the preparation and UV spectra of various nitro-2-benzyl-3H-4-ketoquinazolines and their derivatives. These compounds were synthesized through condensation and reaction processes, offering insights into their chemical behaviors and spectral properties, which are essential for understanding the fundamental characteristics of quinazoline derivatives Thakkar & Patel, 1969.
Synthesis and Cytotoxic Activity of Quinazoline Derivatives
Bu et al. (2001) synthesized a series of quinazoline derivatives bearing cationic side chains, demonstrating their cytotoxic activity against cancer cell lines. This research highlights the potential therapeutic applications of quinazoline derivatives in cancer treatment Bu et al., 2001.
Synthesis of Quinazoline Alkaloid Structures
Nery et al. (2003) described a practical method for converting carboxylic acids to carboxamides, leading to the synthesis of quinazoline alkaloid structures. This methodological approach can be applied in synthesizing complex quinazoline derivatives with potential biological activities Nery et al., 2003.
Synthesis and Characterization of Quinazoline Derivatives for Pharmacological Applications
Rahman et al. (2014) explored the synthesis of N-substituted quinazolinyl benzene sulfonamide derivatives and evaluated their diuretic, antihypertensive, and anti-diabetic potential in rats. This study provides a framework for developing quinazoline-based pharmacological agents Rahman et al., 2014.
Ni(II)-Catalyzed Oxidative Coupling of Benzamides and Toluene Derivatives
Aihara et al. (2014) demonstrated the Ni(II)-catalyzed oxidative coupling between C(sp(2))-H in benzamides and C(sp(3))-H in toluene derivatives. This reaction methodology could be instrumental in the synthesis of complex quinazoline derivatives, offering a new approach to constructing diverse molecular architectures Aihara et al., 2014.
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-benzyl-2-[(4-nitrophenyl)methylsulfanyl]-4-oxo-N-propylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-2-14-27-24(31)20-10-13-22-23(15-20)28-26(29(25(22)32)16-18-6-4-3-5-7-18)35-17-19-8-11-21(12-9-19)30(33)34/h3-13,15H,2,14,16-17H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVIULCPXHSFAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-((4-nitrobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.